molecular formula C17H21N3O2 B2931839 2-methyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide CAS No. 2034228-14-1

2-methyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide

Cat. No.: B2931839
CAS No.: 2034228-14-1
M. Wt: 299.374
InChI Key: DKCQQUIFTWXXMU-UHFFFAOYSA-N
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Description

Chemical Name: 2-methyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide
Molecular Formula: C₁₇H₂₁N₃O₂
Molecular Weight: 299.37 g/mol
ChemSpider ID: 2034321-03-2 (BK50721)

This compound features a benzamide core substituted with a 2-methyl group at the ortho position of the benzene ring. The pyrazol-4-yl group is further modified by a tetrahydropyran (oxan-2-yl)methyl substituent at the N1 position.

Properties

IUPAC Name

2-methyl-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-13-6-2-3-8-16(13)17(21)19-14-10-18-20(11-14)12-15-7-4-5-9-22-15/h2-3,6,8,10-11,15H,4-5,7,9,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCQQUIFTWXXMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CN(N=C2)CC3CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide typically involves multiple steps, including the formation of the pyrazole ring, the attachment of the oxane group, and the final coupling with the benzamide moiety. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-methyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzamide and Pyrazole Motifs

The compound shares structural similarities with several benzamide derivatives, differing primarily in substituents on the pyrazole ring and the benzene core. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Substituents on Pyrazole/Benzamide Molecular Weight (g/mol) Biological Target/Activity Reference
2-methyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide C₁₇H₂₁N₃O₂ Oxan-2-ylmethyl (tetrahydropyran) at N1-pyrazole 299.37 Not explicitly reported (structural focus)
4-Methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide C₂₀H₁₅N₃O₃S Thiazol-2-yl linked to coumarin (2-oxo-2H-chromen-3-yl) 377.41 Not reported; coumarin suggests fluorescence or kinase activity
2-Chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide C₁₉H₁₈ClF₃N₃O₂ Pyrimidinyl and difluorocyclohexyl substituents 437.81 P2X7 receptor antagonist (CNS-penetrant)
Encorafenib (BRAFTOVI®) C₂₂H₂₇ClFN₇O₄S Pyrazol-4-yl linked to pyrimidine and sulfonamide groups 540.00 BRAF kinase inhibitor (anticancer)

Key Differences and Implications

Substituent Effects on Pharmacokinetics: The oxan-2-ylmethyl group in the target compound introduces a tetrahydropyran ring, enhancing lipophilicity compared to simpler alkyl chains. This may improve membrane permeability but reduce aqueous solubility . In contrast, 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide (Chen et al., 2010) incorporates fluorine atoms and a hydroxycyclohexyl group, which are known to enhance CNS penetration and metabolic stability .

Heterocyclic Modifications: The thiazol-coumarin hybrid in 4-Methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide introduces a planar, fluorescent coumarin system. Such structures are often exploited in kinase inhibitors or fluorescent probes, diverging from the target compound’s pyran-substituted pyrazole . Encorafenib replaces the pyran group with a pyrimidine-sulfonamide motif, enabling specific interactions with BRAF kinase’s ATP-binding pocket. This highlights how minor structural changes can shift therapeutic targets entirely .

Biological Activity Trends :

  • P2X7 receptor antagonists, such as those reported by Chambers et al. (2010), often feature (1H-pyrazol-4-yl)acetamide or benzamide scaffolds. The target compound’s lack of charged groups (e.g., sulfonamides or fluorinated substituents) may limit its affinity for this receptor compared to derivatives like Chen et al.’s compound .

Biological Activity

2-methyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide is a complex organic compound that belongs to the class of pyrazole derivatives. Its structure features a pyrazole ring, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure

The compound can be represented structurally as follows:

C12H16N4O\text{C}_{12}\text{H}_{16}\text{N}_4\text{O}

While specific mechanisms for this compound are not fully elucidated, it is suggested that the presence of the benzamide group may confer kinase inhibitory properties. Kinases play critical roles in various cellular processes, making them significant targets in drug development for diseases such as cancer.

Potential Therapeutic Applications

The biological activities attributed to pyrazole derivatives include:

  • Anti-inflammatory : Compounds with similar structures have shown anti-inflammatory effects, which could be relevant for treating chronic inflammatory diseases.
  • Analgesic : Pyrazole derivatives are known for their analgesic properties, potentially making this compound useful in pain management.
  • Antitumor : Some pyrazole-based compounds have exhibited cytotoxic effects against various cancer cell lines, suggesting potential antitumor activity .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals the following:

Compound NameStructure FeaturesBiological Activity
1H-Pyrazole DerivativesBasic pyrazole structure with various substitutionsAnti-inflammatory, analgesic
4-AminoantipyrinePyrazole ring with amino substitutionAnalgesic, antipyretic
PhenylpyrazolePyrazole linked to phenolic structuresInsecticidal activity

The unique combination of the oxan ring and phenylformamido group in this compound may provide distinct pharmacological profiles compared to its analogs.

Case Studies and Research Findings

Research has indicated that modifications to the pyrazole structure can significantly affect biological activity. For instance, studies on related pyrazole amide derivatives have demonstrated insecticidal and fungicidal properties, showing promise in agricultural applications .

In a toxicity assessment using zebrafish embryos, certain benzamide derivatives exhibited low toxicity while maintaining biological efficacy, suggesting that this compound could also possess favorable safety profiles for further development .

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